molecular formula C21H16Cl2N2O4 B3118846 Methyl 2-[[5-chloro-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate CAS No. 242797-31-5

Methyl 2-[[5-chloro-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate

Cat. No. B3118846
CAS RN: 242797-31-5
M. Wt: 431.3 g/mol
InChI Key: ZDXWSRQONAZXDD-UHFFFAOYSA-N
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Description

Methyl 2-[[5-chloro-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate is a useful research compound. Its molecular formula is C21H16Cl2N2O4 and its molecular weight is 431.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-[[5-chloro-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[[5-chloro-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Heterocyclic Systems:

    • Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and its derivatives, which are structurally related to the compound , have been utilized for the preparation of various heterocyclic systems. These include 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, 4H-pyrido[1,2-a]pyridin-4-one, and 2H-1-benzopyran-2-ones (Selič, Grdadolnik, & Stanovnik, 1997).
  • Novel Acaricide Development:

    • A study on Methyl 5-chloro-2-{[(trifluoro­methyl)­sulfonyl]amino}benzoate, closely related to the requested compound, describes its structure and identification as a novel acaricide named amidoflumet (Kimura & Hourai, 2005).
  • Anticonvulsant Enaminones:

    • Research on methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, which has similarities in structure, focused on its role as an anticonvulsant enaminone. The study investigated its crystal structure and hydrogen bonding properties (Kubicki, Bassyouni, & Codding, 2000).
  • Development of 5-HT3 Antagonists:

    • A series of 1,2-dihydro-1-[(5-methyl-1-imidazol-4-yl)methyl]-2-oxopyridine 5-HT3 antagonists were synthesized for pharmacological evaluation. These compounds, sharing a similar 2-oxopyridine moiety, were explored for their potential in treating conditions like emesis in dogs and ferrets (Matsui et al., 1992).
  • Fluorescent Zn(II) Sensors:

    • The synthesis and characterization of Zinpyr family compounds, specifically ZP9 and ZP10, which include similar benzoic acid derivatives, were explored for their use as midrange affinity fluorescent Zn(II) sensors. These sensors demonstrated potential in biological imaging applications (Nolan et al., 2006).

properties

IUPAC Name

methyl 2-[[5-chloro-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2O4/c1-29-21(28)16-7-2-3-8-18(16)24-19(26)17-10-15(23)12-25(20(17)27)11-13-5-4-6-14(22)9-13/h2-10,12H,11H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXWSRQONAZXDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CN(C2=O)CC3=CC(=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[[5-chloro-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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